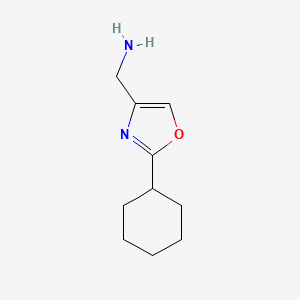
(2-Cyclohexyl-1,3-oxazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclohexyl-1,3-oxazol-4-yl)methanamine is a heterocyclic compound featuring an oxazole ring substituted with a cyclohexyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclohexyl-1,3-oxazol-4-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohexylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring. The subsequent introduction of the methanamine group can be achieved through reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: (2-Cyclohexyl-1,3-oxazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the oxazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxazole derivatives with additional functional groups.
Reduction: Reduced oxazole compounds.
Substitution: Substituted methanamine derivatives.
Scientific Research Applications
(2-Cyclohexyl-1,3-oxazol-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of (2-Cyclohexyl-1,3-oxazol-4-yl)methanamine involves its interaction with biological targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other non-covalent interactions with active sites, leading to inhibition or activation of specific biological pathways . The cyclohexyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Comparison: (2-Cyclohexyl-1,3-oxazol-4-yl)methanamine is unique due to its cyclohexyl substitution, which imparts distinct steric and electronic properties compared to its cyclopropyl analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable candidate for specific applications where other oxazole derivatives may not be as effective.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
(2-cyclohexyl-1,3-oxazol-4-yl)methanamine |
InChI |
InChI=1S/C10H16N2O/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h7-8H,1-6,11H2 |
InChI Key |
ITUZJYCSZGBDEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC(=CO2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















